D-6-Methyl-8-cyanomethylergoline
Description
D-6-Methyl-8-cyanomethylergoline is a synthetic ergoline alkaloid derivative characterized by a methyl group at the 6th position and a cyanomethyl (-CH₂CN) substituent at the 8th position of its ergoline core (Figure 1). First synthesized by M. Semonský and colleagues in 1973, this compound was developed through targeted modifications of the ergoline scaffold to explore structure-activity relationships (SAR) in neurotransmitter receptor interactions . Ergoline derivatives are renowned for their diverse pharmacological profiles, ranging from dopaminergic and serotonergic modulation to endocrine effects.
Properties
CAS No. |
18051-18-8 |
|---|---|
Molecular Formula |
C16H23NO |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
2-[(6aR,9S)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetonitrile |
InChI |
InChI=1S/C17H19N3/c1-20-10-11(5-6-18)7-14-13-3-2-4-15-17(13)12(9-19-15)8-16(14)20/h2-4,9,11,14,16,19H,5,7-8,10H2,1H3/t11-,14?,16-/m1/s1 |
InChI Key |
LBMFWYCMCHRLBU-YTXUZFAGSA-N |
SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CC#N |
Isomeric SMILES |
CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CC#N |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CC#N |
Synonyms |
6-methyl-8 beta-ergoline acetonitrile 6-methyl-8 beta-ergoline acetonitrile, (8alpha)-isomer 6-methyl-8 beta-ergoline acetonitrile, monohydrochloride, (8alpha,10beta)-isomer 6-methyl-8 beta-ergoline acetonitrile, monomesylate, (8alpha)-isomer 6-methyl-8 beta-ergoline acetonitrile, tartrate, (8beta)-(R-(R*,R*))-isome |
Origin of Product |
United States |
Comparison with Similar Compounds
The pharmacological and chemical properties of ergoline derivatives are highly dependent on substitutions at the 6th and 8th positions. Below, D-6-Methyl-8-cyanomethylergoline is compared with key structural analogs:
Structural and Functional Group Analysis
Key Observations:
- Receptor Binding: The diethylamide group in LSD facilitates strong serotonin (5-HT₂A) receptor agonism, leading to hallucinogenic effects. In contrast, the cyanomethyl group may favor interactions with dopaminergic or prolactin-modulating receptors, akin to elymoclavine .
- Synthetic Accessibility: The synthesis of this compound via Semonský’s method (1973) likely involves nitrile introduction at the 8th position, a strategy distinct from the hydroxylation or amidation steps used for elymoclavine and LSD, respectively .
Pharmacological Implications
- Prolactin Modulation: Elymoclavine’s 8-hydroxymethyl group is critical for prolactin inhibition, suggesting that this compound’s nitrile group could either enhance or diminish this activity depending on receptor steric and electronic requirements .
Comparative Stability and Metabolism
- The nitrile group in this compound may confer resistance to oxidative metabolism compared to elymoclavine’s hydroxymethyl group, which is prone to glucuronidation or oxidation. This could extend its half-life in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
